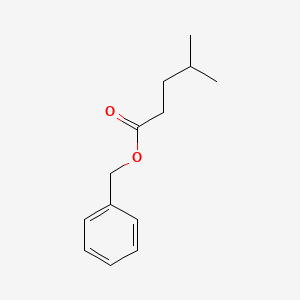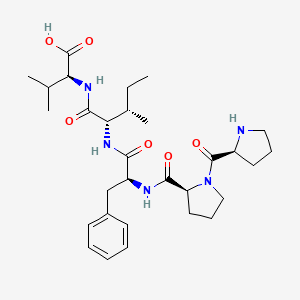
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is a pentapeptide composed of the amino acids proline, phenylalanine, isoleucine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxyphenylalanine derivatives.
Scientific Research Applications
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved can vary based on the peptide’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.
Uniqueness
L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
76046-37-2 |
|---|---|
Molecular Formula |
C30H45N5O6 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C30H45N5O6/c1-5-19(4)25(28(38)33-24(18(2)3)30(40)41)34-26(36)22(17-20-11-7-6-8-12-20)32-27(37)23-14-10-16-35(23)29(39)21-13-9-15-31-21/h6-8,11-12,18-19,21-25,31H,5,9-10,13-17H2,1-4H3,(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t19-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SLUAMJYGJNVEBV-ACUVNOOJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


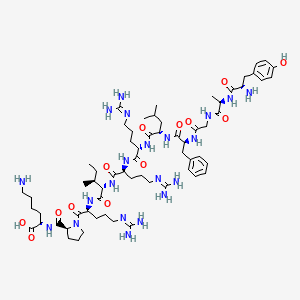

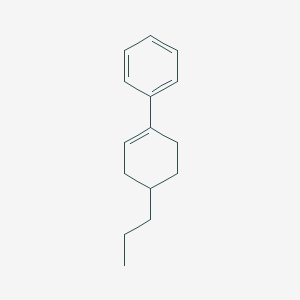
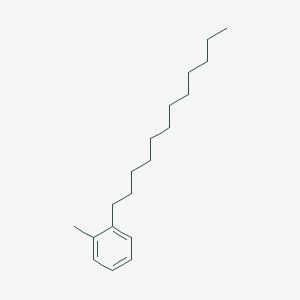
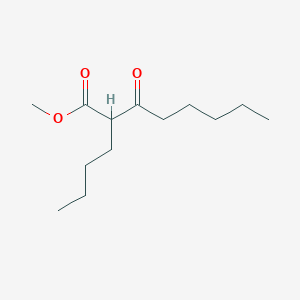
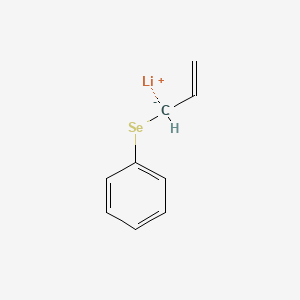
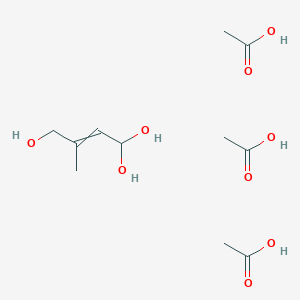
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
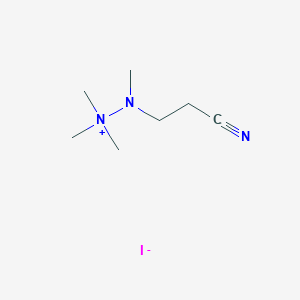

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
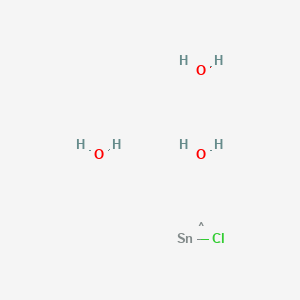
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
